molecular formula C7H12O3 B1263949 (3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one

(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one

Cat. No. B1263949
M. Wt: 144.17 g/mol
InChI Key: POKADFGKQLIDGO-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one is a gamma-lactone that is dihydrofuran-2(3H)-one substituted by a hydroxyethyl group at position 3 and a methyl group at position 4 (the 3R,4S,1'R stereoisomer). Isolated from an edible mushroom Mycoleptodonoides aitchisonii, it exhibits protective activity against endoplasmic reticulum (ER) stress dependent cell death. It has a role as a metabolite and a neuroprotective agent. It is a gamma-lactone and a secondary alcohol.

Scientific Research Applications

Endoplasmic Reticulum Stress Protection

(Choi et al., 2009) discovered novel compounds from the mushroom Mycoleptodonoides aitchisonii, including (3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one. This compound demonstrated protective activity against endoplasmic reticulum (ER) stress-dependent cell death.

Antifungal Activity

(Viturro et al., 2001) identified diastereomeric furanones with structures similar to this compound from the shrub Mutisia friesiana. These furanones showed antifungal activity against the pathogenic fungus Cladosporium cucumerinum.

Synthesis of Amino Acids

(Defant et al., 2011) utilized a bicyclic lactone related to this compound as a building block in the synthesis of new δ-sugar amino acids. This demonstrated potential uses in the development of peptidomimetics.

Palladium-Catalysed Oxidative Carbonylation

(Bacchi et al., 2004) reported on the synthesis of compounds involving structures similar to this compound through palladium-catalysed oxidative carbonylation. This method offers a pathway for synthesizing complex organic compounds.

Precursors to Peptidomimetic Inhibitors

(Vila-Real et al., 2015) developed an improved synthetic route to a lactone precursor related to this compound. This precursor is found in peptidomimetic aspartyl protease inhibitors, relevant in Alzheimer’s disease research.

properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(3R,4S)-3-[(1R)-1-hydroxyethyl]-4-methyloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-4-3-10-7(9)6(4)5(2)8/h4-6,8H,3H2,1-2H3/t4-,5-,6-/m1/s1

InChI Key

POKADFGKQLIDGO-HSUXUTPPSA-N

Isomeric SMILES

C[C@@H]1COC(=O)[C@H]1[C@@H](C)O

Canonical SMILES

CC1COC(=O)C1C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one
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(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one
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(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one
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(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one
Reactant of Route 5
(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one
Reactant of Route 6
(3R,4S,1'R)-3-(1'-hydroxyethyl)-4-methyldihydrofuran-2(3H)-one

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